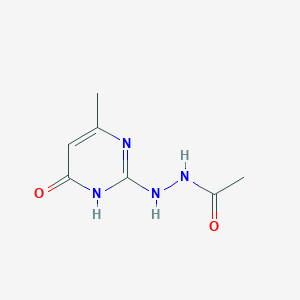
Methyl 4-(2-methylphenyl)-2,4-dioxobutanoate
Vue d'ensemble
Description
Methyl 4-(2-methylphenyl)-2,4-dioxobutanoate, also known as 2-methylbenzylideneacetone, is an organic molecule that is commonly used as a reagent in chemical synthesis and as a starting material for various organic transformations. It is a colorless liquid that has a pleasant odor and is soluble in many organic solvents. It is also used as a flavoring agent in food and beverages.
Applications De Recherche Scientifique
Inhibitors of Glycolic Acid Oxidase
Methyl 4-(2-methylphenyl)-2,4-dioxobutanoate and its derivatives have been studied for their potential as inhibitors of glycolic acid oxidase. This enzyme plays a crucial role in metabolic processes, and inhibitors can have significant biochemical applications. Williams et al. (1983) synthesized a range of 4-substituted 2,4-dioxobutanoic acids that displayed potent inhibitory effects on porcine liver glycolic acid oxidase in vitro, suggesting a potential research avenue in studying metabolic disorders (Williams et al., 1983).
Synthesis of Structurally Diverse Compounds
The reaction of methyl 2,4-dioxobutanoates with various reagents has been a focus in synthesizing structurally diverse compounds. For example, Sheverdov et al. (2017) demonstrated that reacting methyl 2,4-dioxobutanoates with tetracyanoethylene yielded compounds capable of forming supramolecular structures, highlighting potential applications in material science and molecular engineering (Sheverdov et al., 2017).
Antimicrobial and Immunotropic Activities
Mar'yasov et al. (2016) synthesized a series of methyl 3-acyl-6-amino-4-aryl-5-cyano-4H-pyran-2-carboxylates using methyl 2,4-dioxobutanoates, exploring their antimicrobial, analgesic, antipyretic, and immunotropic activities. This research highlights the potential pharmaceutical applications of methyl 4-(2-methylphenyl)-2,4-dioxobutanoate derivatives in developing new therapeutic agents (Mar'yasov et al., 2016).
Development of New Organic Synthesis Methods
Research has also focused on developing new organic synthesis methods using methyl 4-(2-methylphenyl)-2,4-dioxobutanoate. Vydzhak et al. (2020) explored a three-component cyclization method to synthesize 2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indoline]-2',3,9-triones, demonstrating a practical and useful strategy for constructing complex organic molecules with potential applications in medicinal chemistry (Vydzhak et al., 2020).
Antimicrobial Evaluation
Elzahhar et al. (2015) synthesized new compounds derived from methyl pyridyl-2,4-dioxobutanoates to investigate their in vitro antibacterial and antifungal activities. Their findings point to the role of methyl 4-(2-methylphenyl)-2,4-dioxobutanoate in developing new antimicrobial agents (Elzahhar et al., 2015).
Propriétés
IUPAC Name |
methyl 4-(2-methylphenyl)-2,4-dioxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-8-5-3-4-6-9(8)10(13)7-11(14)12(15)16-2/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJGCEWUYSDKHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CC(=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20655430 | |
| Record name | Methyl 4-(2-methylphenyl)-2,4-dioxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20655430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-methylphenyl)-2,4-dioxobutanoate | |
CAS RN |
1037130-77-0 | |
| Record name | Methyl 4-(2-methylphenyl)-2,4-dioxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20655430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-(2-methylphenyl)-2,4-dioxobutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2H-Indol-2-one, 1,3-dihydro-3-[(4-methoxyphenyl)imino]-5-nitro-](/img/structure/B1417148.png)

![4-Amino-benzo[1,2,5]thiadiazol-5-ol](/img/structure/B1417150.png)
![5-Oxo-4,5-dihydro-1H-[1,2,4]triazole-3-carboxylic acid](/img/structure/B1417151.png)

![1-(2-Hydroxyethyl)-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1417153.png)


![6-tert-Butyl-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B1417156.png)
![3-amino-5-methyl-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B1417159.png)



![Imidazo[4,5-e][1,3]diazepine-4,6,8-triamine](/img/structure/B1417171.png)